

"Bisphenol P exposure routes in humans"

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An In-depth Technical Guide to Human Exposure Routes of Bisphenol P

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of human exposure to Bisphenol P (BPP), a substitute for Bisphenol A (BPA). The document details the primary routes of exposure, presents quantitative data from various environmental and biological matrices, outlines experimental protocols for BPP analysis, and visualizes key pathways and workflows.

Introduction to Bisphenol P

Bisphenol P (BPP), with the chemical name 4,4'-(1,4-Phenylenediisopropylidene)bisphenol, is a structural analogue of BPA. It is utilized in the manufacturing of polycarbonates, epoxy resins, and other consumer products, often as a replacement for BPA due to regulatory restrictions and public concern over BPA's endocrine-disrupting properties.^[1] However, the structural similarity of BPP to BPA raises concerns about its own potential for biological activity and human health effects. Understanding the pathways through which humans are exposed to BPP is critical for assessing its potential risk.

Primary Routes of Human Exposure to BPP

Human exposure to BPP, much like other bisphenols, occurs through three primary routes: dietary intake, inhalation of indoor dust, and dermal absorption from contact with consumer products.

- **Dietary Intake:** This is considered a major exposure pathway for bisphenols.[1] BPP can migrate from food packaging materials, such as epoxy linings of metal cans and polycarbonate plastics, into foodstuffs.[1][2] The rate and extent of migration can be influenced by factors such as the temperature, pH, and fat content of the food.[1]
- **Inhalation:** Indoor dust acts as a sink for a variety of semi-volatile organic compounds, including bisphenols, which are released from consumer products.[3] Humans, particularly toddlers and children who have more hand-to-mouth contact, can be exposed through the inhalation and unintentional ingestion of contaminated dust.[3][4]
- **Dermal Absorption:** Direct skin contact with products containing BPP is another significant route of exposure. While specific studies on BPP dermal absorption are limited, research on BPA and BPS indicates that these compounds can be absorbed through the skin, for example, from handling thermal paper receipts.[5][6] Dermal absorption may lead to a more prolonged internal exposure compared to oral intake because it can bypass initial metabolism in the liver.[6]

Quantitative Data on BPP Occurrence

The following tables summarize the quantitative data on BPP concentrations found in human biological samples and indoor dust from various studies.

Table 1: BPP Concentrations in Human Biological Matrices

Matrix	Country/Population	Detection Frequency	Concentration Range (ng/mL)	Mean/Median Concentration (ng/mL)	Citation(s)
Serum	General Population	94.3%	-	1.386 (Mean)	[7]
Serum	General Population	66.3%	-	0.142 (Mean)	[7]
Serum	General Population	4.4%	-	-	[7]
Serum	38 individuals	-	-	-	[8][9]
Whole Blood	38 individuals	-	-	-	[8][9]
Plasma	38 individuals	-	-	-	[8][9]
Urine	38 individuals	-	-	-	[8][9]

Note: Specific concentration ranges and means for the study on 38 individuals were not detailed in the abstract but the study indicated serum as a suitable matrix for BPP biomonitoring.[8][9]

Table 2: BPP Concentrations in Indoor Dust

Microenvironment	Country	Detection Frequency	Concentration Range (µg/g)	Geometric Mean Concentration (µg/g)	Citation(s)
Indoor Dust	USA, China, Japan, Korea	Rare / Not Detected	-	-	[4]

Note: In the study by Liao et al., BPP was one of the eight bisphenols analyzed but was found to be rare or not detected in the 156 indoor dust samples, with BPA, BPS, and BPF being the most prevalent.[4]

Metabolism and Excretion of BPP

While specific toxicokinetic studies on BPP in humans are limited, the metabolic fate of bisphenols is generally well-understood. Following exposure, bisphenols are rapidly metabolized in the body, primarily in the liver.[\[10\]](#)[\[11\]](#)

The main metabolic pathway is conjugation with glucuronic acid (glucuronidation) and, to a lesser extent, with sulfate (sulfation).[\[10\]](#)[\[11\]](#) These conjugation reactions are catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively.[\[8\]](#)[\[12\]](#) This process increases the water solubility of the compounds, facilitating their excretion from the body, primarily through urine.[\[10\]](#)[\[11\]](#) The resulting metabolites, such as BPP-glucuronide and BPP-sulfate, are generally considered to be biologically inactive.[\[13\]](#) However, the parent (unconjugated) form of the bisphenol is the biologically active molecule that can interact with hormone receptors.[\[6\]](#)

Detailed Experimental Protocols

The quantification of BPP in complex matrices like human serum, urine, food, and dust requires sensitive and specific analytical methods. The most commonly employed technique is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), though gas chromatography-mass spectrometry (GC-MS) is also used.[\[3\]](#)[\[14\]](#)

Sample Preparation

Objective: To extract BPP from the sample matrix and remove interfering substances.

- Human Serum/Plasma:
 - Enzymatic Hydrolysis: To measure total BPP (free + conjugated), samples are often treated with β -glucuronidase/arylsulfatase to deconjugate the metabolites back to the parent form.
 - Protein Precipitation: Acetonitrile is commonly added to precipitate proteins. Samples are vortexed and then centrifuged to separate the protein pellet.
 - Solid-Phase Extraction (SPE): The supernatant is then passed through an SPE cartridge (e.g., Oasis HLB) to concentrate the analyte and further clean up the sample. The

cartridge is washed, and then the analyte is eluted with a suitable organic solvent (e.g., methanol or acetonitrile).[15]

- Evaporation and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in a small volume of the mobile phase for LC-MS/MS analysis.
- Indoor Dust:
 - Sieving: Dust samples are typically sieved to obtain a homogenous particle size (e.g., <1 mm).[16]
 - Extraction: An accurately weighed amount of dust is extracted with an organic solvent. A mixture of solvents like hexane and acetone or dichloromethane is often used.[17] Acetone has been recommended for its ability to dissolve plastic particles, potentially increasing the extraction efficiency of plastic additives like bisphenols.[16][17]
 - Ultrasonic Extraction: Sonication is frequently used to enhance the extraction efficiency.[6][18]
 - Clean-up: The extract is centrifuged, and the supernatant is cleaned up using SPE, similar to the procedure for biological fluids.

Analytical Instrumentation: LC-MS/MS

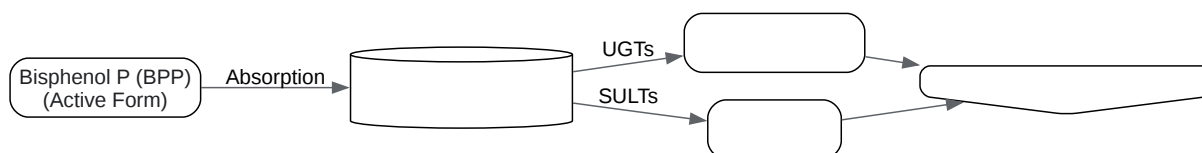
- Chromatographic Separation:
 - Column: A reverse-phase C18 column (e.g., Kinetex C18, Raptor Biphenyl) is typically used for separation.[6][14]
 - Mobile Phase: A gradient elution with water and an organic solvent (acetonitrile or methanol), often with additives like ammonium formate or formic acid to improve ionization, is employed.[6][14]
 - Flow Rate: Typical flow rates are in the range of 0.2-0.5 mL/min.
- Mass Spectrometric Detection:

- Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for bisphenols.
- Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring specific precursor ion to product ion transitions for BPP, providing high selectivity and sensitivity. An isotopically labeled internal standard (e.g., BPP-d8) is used to correct for matrix effects and variations in instrument response.
- Validation: The method must be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). Recoveries should typically be within 80-120%, with relative standard deviations (RSDs) below 15-20%.[\[18\]](#)

Mandatory Visualizations

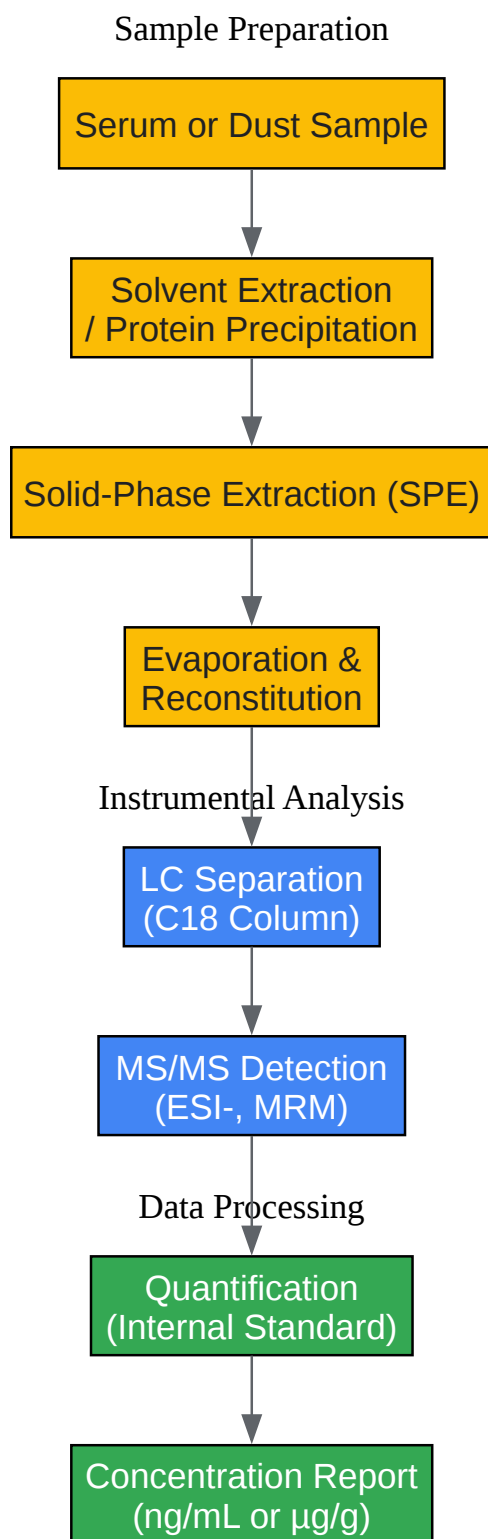
Diagrams of Pathways and Workflows

Caption: Primary routes of human exposure to Bisphenol P (BPP).



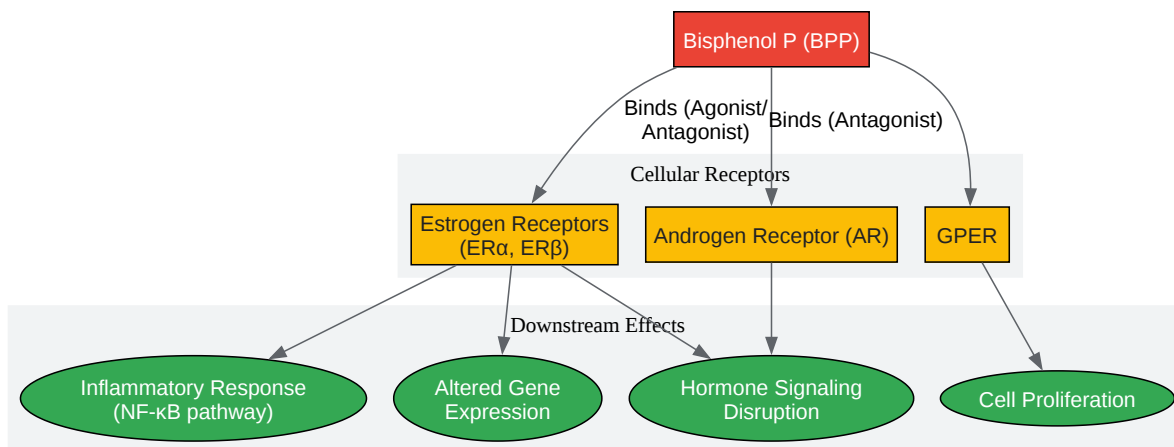
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Caption: General metabolic pathway of bisphenols like BPP in humans.



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Caption: Experimental workflow for BPP analysis by LC-MS/MS.



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Caption: BPP interaction with endocrine signaling pathways.

Signaling Pathway Interactions

Bisphenols are recognized as endocrine-disrupting chemicals (EDCs) due to their ability to interfere with hormonal systems.[5][19] BPP, like BPA, can interact with multiple cellular receptors and signaling pathways.

- **Estrogen Receptors (ERs):** Studies have shown that many bisphenol analogues exhibit estrogenic activity by binding to estrogen receptors (ER α and ER β).[20][21] This binding can either mimic the effects of endogenous estrogen (agonist activity) or block them (antagonist activity), leading to the disruption of normal endocrine signaling.[5][10] This can affect gene expression and cellular processes regulated by estrogen.[4]
- **Androgen Receptor (AR):** Some bisphenols, including BPA, have been shown to act as antagonists to the androgen receptor, interfering with the action of male hormones.[10][22]

- **Other Pathways:** Bisphenols can also impact other signaling pathways. For instance, BPA has been linked to the activation of pro-inflammatory pathways like nuclear factor kappa B (NF- κ B) and the disruption of pathways involved in metabolism and cell death, such as the Wnt/ β -catenin and NLRP3 inflammasome pathways.[5][7][9] Given its structural similarity, BPP may interact with similar pathways, although specific research is needed.

Conclusion and Future Research

Human exposure to BPP is widespread, though likely at lower levels than its predecessor, BPA. The primary routes of exposure are through diet, dust, and dermal contact. Biomonitoring studies confirm internal exposure by detecting BPP in human serum and other biological matrices. While BPP is expected to be rapidly metabolized and excreted, its potential as an endocrine disruptor warrants further investigation.

Future research should focus on:

- Generating more extensive quantitative data on BPP levels in a wider variety of foods, consumer products (especially personal care products), and drinking water to refine exposure assessments.
- Conducting detailed toxicokinetic studies specifically for BPP in humans to understand its absorption, distribution, metabolism, and excretion dynamics, particularly following dermal exposure.
- Elucidating the specific molecular mechanisms and signaling pathways disrupted by BPP and determining its relative potency compared to BPA and other analogues.
- Assessing the potential health effects of chronic, low-dose exposure to BPP, especially in vulnerable populations such as pregnant women, infants, and children.

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